molecular formula C9H9BrClN B12300927 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine

1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine

Cat. No.: B12300927
M. Wt: 246.53 g/mol
InChI Key: NDHYCJVIKNXBMK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-bromo-2-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines with different substituents.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines. Substitution reactions can introduce different functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers investigate the biological activity of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

    Medicine: Potential applications in medicinal chemistry include the design of new drugs targeting specific biological pathways. The compound’s structural features may contribute to its activity against certain diseases.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and effects on biological systems are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but lacks the bromine atom.

    1-(4-Bromo-3-chlorophenyl)cyclopropan-1-amine: Similar structure with different substitution pattern on the phenyl ring.

    1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine: Similar structure with fluorine instead of chlorine.

Uniqueness

1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence the compound’s reactivity, biological activity, and potential applications. The presence of both halogens may enhance its ability to interact with various molecular targets and pathways, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9BrClN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

NDHYCJVIKNXBMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)Cl)N

Origin of Product

United States

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